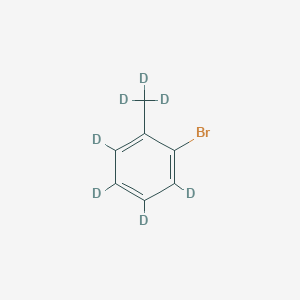

2-Bromotoluene-d7

Descripción general

Descripción

2-Bromotoluene-d7 is a deuterated derivative of 2-methylbromobenzene, a halogenated aromatic compound. The deuterated form is used as a tracer in metabolic studies and as a reference standard in analytical chemistry. This compound is significant in various scientific fields due to its unique properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromotoluene-d7 can be synthesized using a novel Sandmeyer type reaction. This method involves the use of ammonium persulfate and molecular bromine instead of the classical cuprous bromide . The reactions are relatively quick and possibly proceed via a radical mechanism. The preparation of arene diazonium salts in anhydrous ether media is a crucial step in this method .

Industrial Production Methods

Industrial production of this compound typically involves the bromination of toluene derivatives. The process requires careful control of reaction conditions to achieve high yields and purity. The use of non-selective and hazardous acidic reagents, such as mineral acids and metal halides, is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromotoluene-d7 undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Grignard reagents (e.g., phenylmagnesium bromide) are commonly used.

Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of aryl esters, aryl olefins, and other useful classes of compounds.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of hydrocarbons.

Aplicaciones Científicas De Investigación

Synthetic Applications

A. Chemical Reactions

- Suzuki Coupling Reactions : 2-Bromotoluene-d7 is commonly used as a coupling partner in Suzuki-Miyaura reactions, where it reacts with boronic acids to form biaryl compounds. The deuterated form allows for tracking the incorporation of deuterium into the final product, which is useful in mechanistic studies and in the development of pharmaceuticals .

- Heck Reactions : This compound can also participate in Heck reactions, where it couples with alkenes to form substituted alkenes. The use of deuterated substrates can help elucidate reaction mechanisms and pathways due to the distinct mass differences between hydrogen and deuterium .

B. Medicinal Chemistry

- Drug Development : Deuterated compounds often exhibit altered pharmacokinetics and metabolic stability compared to their non-deuterated counterparts. This compound is utilized in the synthesis of potential drug candidates, allowing researchers to study the effects of deuteration on drug efficacy and safety profiles .

Analytical Applications

A. NMR Spectroscopy

- The presence of deuterium in this compound enhances its suitability for nuclear magnetic resonance (NMR) spectroscopy. Deuterium NMR can provide insights into molecular dynamics and interactions without interference from protons, making it an essential tool for structural elucidation .

B. Mass Spectrometry

- In mass spectrometry, the incorporation of deuterium allows for the differentiation between isotopologues during analysis. This is particularly useful in tracing reaction pathways and understanding metabolic processes in biological systems .

Environmental Studies

A. Tracing Environmental Contaminants

- Deuterated compounds like this compound are used as tracers in environmental studies to monitor the fate and transport of pollutants. Their unique isotopic signature aids in distinguishing between natural and anthropogenic sources of contamination .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Bromotoluene-d7 involves its interaction with molecular targets and pathways in biological systems. The deuterated form allows for precise tracking of metabolic processes, providing valuable insights into the behavior of the compound in various environments. The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the reactivity and stability of the compound .

Comparación Con Compuestos Similares

2-Bromotoluene-d7 can be compared with other similar compounds, such as:

Bromotoluene: A non-deuterated derivative with similar chemical properties but different applications.

2-Bromotoluene: Another isomer with a bromine atom in a different position on the aromatic ring.

Bromobenzene: Lacks the methyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and precision in analytical applications.

Actividad Biológica

2-Bromotoluene-d7, a deuterated derivative of 2-bromotoluene, is a compound with significant implications in various fields of chemical and biological research. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Molecular Formula: CBrD

Molecular Weight: Approximately 189.05 g/mol

Appearance: Colorless liquid

Boiling Point: Approximately 184 °C

Melting Point: Approximately 184 °C

Density: 1.39 g/mL

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the bromination of toluene in the presence of deuterated reagents. The substitution of hydrogen atoms with deuterium allows for distinct tracking in biological systems.

Toxicity and Environmental Impact

While specific biological activities of this compound have not been extensively documented, its parent compound, 2-bromotoluene, has been noted for potential toxicity. Studies indicate that brominated compounds can exhibit harmful effects on aquatic organisms due to their persistence and bioaccumulation in the environment. The presence of bromine may influence the compound's interaction with biological systems, warranting further investigation into its metabolic pathways and toxicological profiles .

Applications in Research

-

Mass Spectrometry :

- Role as an Internal Standard : The unique mass of this compound makes it valuable as an internal standard in mass spectrometry, improving the accuracy and reproducibility of analytical measurements .

- Tracking Metabolic Pathways : By introducing this labeled molecule into biological systems, researchers can study how organisms metabolize brominated compounds and track specific hydrogen atoms during chemical reactions .

-

Drug Discovery :

- Investigating Drug Metabolism : The compound can be utilized to understand the metabolic pathways of structurally similar drugs, providing insights into their pharmacokinetics and potential toxicity .

Study on Brominated Compounds

A study examining the effects of various brominated compounds on aquatic life demonstrated that compounds like 2-bromotoluene could disrupt endocrine functions in fish. The research highlighted that even low concentrations could lead to significant physiological changes, suggesting a need for careful evaluation of such compounds in environmental assessments .

Mass Spectrometry Application

In a recent application involving mass spectrometry, researchers employed this compound to analyze the degradation products of brominated flame retardants. The study illustrated how deuterated standards could facilitate the identification and quantification of complex mixtures in environmental samples .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromotoluene | CHBr | Parent compound; studied for toxicity |

| Toluene | CH | Non-halogenated; common solvent |

| Bromobenzene | CHBr | Lacks methyl group; simpler structure |

| 4-Bromotoluene | CHBr | Different position of bromine; potential toxicity |

Propiedades

IUPAC Name |

1-bromo-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSXJPIWXQTSIX-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.